molecular formula C17H17BrClNO2 B13763381 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride CAS No. 63112-52-7

2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride

Cat. No.: B13763381
CAS No.: 63112-52-7
M. Wt: 382.7 g/mol
InChI Key: DRVFKIKDBVZJOH-UHFFFAOYSA-N
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Description

2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzofuranol moiety, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzofuranol moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Shares the bromine and phenol functional groups but lacks the dimethylamino and benzofuranol moieties.

    4-((Dimethylamino)methyl)phenol: Contains the dimethylamino group but lacks the bromine and benzofuranol components.

    3-Phenyl-5-benzofuranol: Contains the benzofuranol moiety but lacks the bromine and dimethylamino groups.

Uniqueness

2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63112-52-7

Molecular Formula

C17H17BrClNO2

Molecular Weight

382.7 g/mol

IUPAC Name

(2-bromo-5-hydroxy-3-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-12-13(20)8-9-14-16(12)15(17(18)21-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H

InChI Key

DRVFKIKDBVZJOH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C=CC2=C1C(=C(O2)Br)C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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